5-(3-oxo-3-(piperidin-1-yl)propyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Description
The compound 5-(3-oxo-3-(piperidin-1-yl)propyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (hereafter referred to as the target compound) belongs to the pyrazolo[3,4-d]pyrimidinone class, a scaffold known for diverse pharmacological activities. Its structure features:
- A 1-phenyl group at position 1.
- A 3-oxo-3-(piperidin-1-yl)propyl substituent at position 4.
This substitution pattern distinguishes it from simpler pyrazolo[3,4-d]pyrimidinones, such as 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (MW: 212.21, ), by introducing a tertiary amine (piperidine) linked via a ketone-containing propyl chain. The piperidine moiety may enhance interactions with biological targets, while the ketone could influence solubility and metabolic stability.
Properties
IUPAC Name |
5-(3-oxo-3-piperidin-1-ylpropyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c25-17(22-10-5-2-6-11-22)9-12-23-14-20-18-16(19(23)26)13-21-24(18)15-7-3-1-4-8-15/h1,3-4,7-8,13-14H,2,5-6,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSERUVUGSOCXFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CCN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(3-oxo-3-(piperidin-1-yl)propyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a member of the pyrazolo[3,4-d]pyrimidine class, which has garnered significant attention in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Anticancer Properties
Recent studies have demonstrated that pyrazolo[3,4-d]pyrimidine derivatives exhibit promising anticancer activities. The specific compound has shown high inhibitory effects against various cancer cell lines. For example:
- In vitro Studies : The compound was tested against several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (hepatocellular carcinoma). The results indicated that it possesses significant cytotoxic effects, with IC50 values comparable to or better than established chemotherapeutic agents like doxorubicin .
Table 1: Anticancer Activity Summary
| Cell Line | IC50 (µM) | Control (Doxorubicin) IC50 (µM) |
|---|---|---|
| A549 | 2.24 | 9.20 |
| MCF-7 | 1.74 | 42.3 |
| HepG2 | Not specified | Not specified |
The biological activity of this compound is attributed to several mechanisms:
- Apoptosis Induction : Flow cytometric analysis revealed that the compound significantly induces apoptosis in A549 cells at low micromolar concentrations. The percentage of apoptotic cells increased notably after treatment with the compound compared to control groups .
- Cell Cycle Arrest : The compound also demonstrated the ability to arrest the cell cycle at specific phases, particularly G2/M phase, which is critical for cancer cell proliferation .
- Kinase Inhibition : Some derivatives of pyrazolo[3,4-d]pyrimidine have been identified as potent inhibitors of epidermal growth factor receptor (EGFR), a key target in cancer therapy. This inhibition was shown to correlate with reduced cell viability and increased apoptosis in sensitive cell lines .
Structure-Activity Relationships (SAR)
Understanding the SAR of pyrazolo[3,4-d]pyrimidines is crucial for optimizing their anticancer properties. Modifications to the core structure can significantly influence biological activity:
- Substituent Variations : Variations at specific positions on the pyrazolo[3,4-d]pyrimidine scaffold have been explored. For instance, substituents that enhance lipophilicity or introduce electron-withdrawing groups can improve potency against certain cancer types .
- Analog Studies : Research has indicated that analogs with different substituents can exhibit varying degrees of activity against different cancer cell lines, emphasizing the importance of tailored modifications for enhanced efficacy.
Case Study 1: Compound Efficacy Against Lung Cancer
A study conducted on a series of pyrazolo[3,4-d]pyrimidine derivatives highlighted one particular analog that exhibited an IC50 value of 2.24 µM against A549 cells. This was significantly lower than the control drug doxorubicin, indicating a potential for developing more effective lung cancer treatments based on this scaffold.
Case Study 2: EGFR Inhibition
In another study focusing on EGFR inhibitors derived from pyrazolo[3,4-d]pyrimidine, a compound demonstrated an IC50 value of 0.016 µM against wild-type EGFR and showed efficacy against mutant forms as well. This underscores the potential for these compounds in targeting resistant cancer phenotypes .
Scientific Research Applications
Anticancer Activity
One of the primary applications of this compound is its role as an anticancer agent. Research has shown that derivatives of pyrazolo[3,4-d]pyrimidine exhibit potent activity against various cancer cell lines.
Case Study: Epidermal Growth Factor Receptor Inhibition
A study focused on new derivatives of 1H-pyrazolo[3,4-d]pyrimidine designed to act as epidermal growth factor receptor inhibitors (EGFRIs). The synthesized compounds demonstrated significant anti-proliferative activities against A549 (lung cancer) and HCT-116 (colon cancer) cell lines. Notably, one compound exhibited an IC50 value of 0.016 µM against wild-type EGFR, indicating its potential as a targeted therapy in cancer treatment .
Histone Demethylase Inhibition
Another promising application is the inhibition of histone lysine demethylases (KDMs), particularly KDM4 and KDM5 subfamilies, which are implicated in the progression of several cancers.
Research Findings: KDM Inhibitors
A series of studies have reported that certain derivatives of pyrazolo[3,4-d]pyrimidine effectively inhibit KDMs, leading to altered gene expression profiles associated with cancer progression. For instance, compounds were shown to bind to the Fe(II) site of KDMs and inhibit demethylation processes crucial for tumor growth . The selectivity and potency of these compounds make them candidates for further development as anticancer therapeutics.
Structure-Based Drug Design
The compound's design allows for modifications that can enhance its efficacy and selectivity towards specific biological targets.
Optimization Strategies
Research has demonstrated that structural modifications at various positions can lead to improved binding affinities and selectivity profiles. For example, substituents on the pyrazole moiety have been optimized to access histone peptide substrate binding sites effectively . This structure-based approach is critical for developing next-generation inhibitors with enhanced therapeutic profiles.
Comparison with Similar Compounds
Core Structure and Substitution Patterns
The pyrazolo[3,4-d]pyrimidinone core is shared among analogues, but substituent variations dictate pharmacological and physicochemical properties. Key comparisons include:
Key Observations :
Physicochemical Properties
Implications :
- The target’s higher molecular weight and basic piperidine may reduce blood-brain barrier penetration but improve protein binding.
- Ketone functionality could enhance aqueous solubility compared to purely aromatic analogues.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 5-(3-oxo-3-(piperidin-1-yl)propyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound’s core structure, pyrazolo[3,4-d]pyrimidine, is typically synthesized via cyclization reactions. Key steps include condensation of substituted phenylhydrazines with β-ketoesters or nitriles, followed by functionalization of the propyl-piperidinyl side chain. Solvent choice (e.g., dry acetonitrile or dichloromethane) and temperature control (0–50°C) are critical for intermediates like 1-(3-methyl-4-aminophenyl) derivatives . Purification via recrystallization from acetonitrile improves purity . Yields can vary (e.g., 52.7% in HCl-mediated reactions ), suggesting optimization via stepwise monitoring (TLC/HPLC) and catalyst screening (e.g., p-toluenesulfonic acid for analogous chromeno-pyrimidines ).
Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?
- Methodological Answer : Combine -NMR and IR spectroscopy for functional group verification. For example, IR peaks near 1680–1700 cm confirm the carbonyl group in the 3-oxo-propyl chain, while -NMR signals at δ 7.5–8.5 ppm correspond to aromatic protons in the phenyl-pyrazolo[3,4-d]pyrimidine core . High-resolution mass spectrometry (HRMS) or X-ray crystallography (if crystalline) provides definitive confirmation .
Q. What in vitro assays are suitable for preliminary screening of biological activity?
- Methodological Answer : Target-based assays (e.g., kinase or phosphodiesterase inhibition) are relevant due to structural similarity to pyrazolo[3,4-d]pyrimidine inhibitors. Use fluorescence polarization assays for enzyme inhibition studies, or cell viability assays (MTT/XTT) in cancer cell lines. Ensure controls for solvent effects (DMSO ≤0.1%) and validate results with reference inhibitors (e.g., sildenafil analogs for PDE5 inhibition ).
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced target binding?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., kinases or PDEs). Focus on the piperidinyl-propyl moiety’s conformational flexibility and its role in hydrophobic interactions. QSAR models can prioritize substituents (e.g., fluorinated benzamides ) for synthesis. Free energy perturbation (FEP) calculations refine binding affinity predictions .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Inconsistent results may arise from assay conditions (e.g., pH, ionic strength) or compound stability. Conduct stability studies (HPLC/MS) under assay buffers to detect degradation. Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) to confirm mechanisms. Cross-validate with structurally related compounds (e.g., chromeno-pyrimidines ) to isolate structure-activity relationships (SAR).
Q. How can researchers assess the compound’s environmental impact during preclinical development?
- Methodological Answer : Follow ISO 14040/44 guidelines for life cycle assessment (LCA). Analyze abiotic degradation (hydrolysis/photolysis) under simulated environmental conditions (pH 4–9, UV light). Use LC-MS to identify transformation products. Ecotoxicity assays (Daphnia magna, algae growth inhibition) evaluate acute/chronic effects .
Methodological Notes
- Synthesis Optimization : Compare solvent polarity (acetonitrile vs. dichloromethane) for intermediates to balance reactivity and solubility .
- Data Reproducibility : Employ randomized block designs for biological assays, accounting for variables like rootstock effects in plant-based studies .
- Safety Protocols : Refer to GBZ 2.1 standards for handling hazardous intermediates (e.g., fluorinated benzamides ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
